Ethanaminium, N,N,N-trimethyl-2-oxo-, chloride, monohydrate
Overview
Description
Ethanaminium, N,N,N-trimethyl-2-oxo-, chloride, monohydrate is a quaternary ammonium compound. It is known for its applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its chloride ion and monohydrate form, which contribute to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanaminium, N,N,N-trimethyl-2-oxo-, chloride, monohydrate typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is carried out in an aqueous or organic solvent under controlled temperature and pressure conditions. The reaction can be represented as follows:
R3N+R’Cl→R3N+R’Cl−
where ( \text{R}_3\text{N} ) is the tertiary amine and ( \text{R’}\text{Cl} ) is the alkyl halide.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors. The process ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethanaminium, N,N,N-trimethyl-2-oxo-, chloride, monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The chloride ion can be substituted with other anions or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like silver nitrate and sodium hydroxide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of substituted ammonium salts.
Scientific Research Applications
Ethanaminium, N,N,N-trimethyl-2-oxo-, chloride, monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture media and as a stabilizing agent for enzymes.
Medicine: Utilized in drug formulation and as an antimicrobial agent.
Industry: Applied in the production of polymers, surfactants, and as an antistatic agent.
Mechanism of Action
The mechanism of action of Ethanaminium, N,N,N-trimethyl-2-oxo-, chloride, monohydrate involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It also interacts with proteins, altering their structure and function. The molecular targets include membrane lipids and protein active sites.
Comparison with Similar Compounds
Similar Compounds
- Ethanaminium, N,N,N-trimethyl-2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-, chloride
- N,N,N-Trimethyl-2-(phosphonooxy)ethanaminium
Uniqueness
Ethanaminium, N,N,N-trimethyl-2-oxo-, chloride, monohydrate is unique due to its specific chloride ion and monohydrate form, which confer distinct physical and chemical properties. Its ability to act as a phase transfer catalyst and its antimicrobial properties set it apart from similar compounds.
Properties
IUPAC Name |
trimethyl(2-oxoethyl)azanium;chloride;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO.ClH.H2O/c1-6(2,3)4-5-7;;/h5H,4H2,1-3H3;1H;1H2/q+1;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJYZPZGJNVVHQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC=O.O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00757840 | |
Record name | N,N,N-Trimethyl-2-oxoethan-1-aminium chloride--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00757840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92397-80-3 | |
Record name | N,N,N-Trimethyl-2-oxoethan-1-aminium chloride--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00757840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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